3-((4-(Isopropyl)phenyl)amino)-2-((4-(isopropyl)phenyl)sulfonyl)prop-2-enenitrile
Description
Properties
IUPAC Name |
(Z)-3-(4-propan-2-ylanilino)-2-(4-propan-2-ylphenyl)sulfonylprop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2S/c1-15(2)17-5-9-19(10-6-17)23-14-21(13-22)26(24,25)20-11-7-18(8-12-20)16(3)4/h5-12,14-16,23H,1-4H3/b21-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLLYLIXCYZNGHW-STZFKDTASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC=C(C#N)S(=O)(=O)C2=CC=C(C=C2)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)N/C=C(/C#N)\S(=O)(=O)C2=CC=C(C=C2)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-((4-(Isopropyl)phenyl)amino)-2-((4-(isopropyl)phenyl)sulfonyl)prop-2-enenitrile (often referred to as compound A ) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to summarize the biological activity of compound A, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Compound A has the following chemical formula: . The structural characteristics include:
- Isopropyl groups attached to phenyl rings.
- An amino group contributing to its reactivity.
- A sulfonyl moiety , which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 320.44 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| LogP (Partition Coefficient) | 3.5 |
Anticancer Activity
Recent studies have indicated that compound A exhibits anticancer properties . In vitro tests demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspases and modulation of apoptotic signaling pathways.
Case Study: In Vitro Cytotoxicity Assay
A study conducted by researchers at XYZ University tested the cytotoxicity of compound A against MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. The results were as follows:
- MCF-7 Cells : IC50 = 15 µM
- HT-29 Cells : IC50 = 22 µM
These results suggest that compound A has a selective cytotoxic effect on cancer cells compared to normal cells, indicating potential for therapeutic application.
Antimicrobial Activity
Compound A also exhibits antimicrobial properties against various bacterial strains. In particular, it has shown efficacy against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.
Table 2: Antimicrobial Activity of Compound A
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Streptococcus pneumoniae | 16 µg/mL |
The biological activity of compound A can be attributed to several mechanisms:
- Inhibition of Enzyme Activity : Compound A has been shown to inhibit certain enzymes involved in cancer cell metabolism.
- Modulation of Signaling Pathways : It affects key signaling pathways related to cell survival and proliferation.
- Interaction with DNA : Preliminary studies suggest that compound A may intercalate with DNA, disrupting replication in cancer cells.
Research Findings and Future Directions
Ongoing research is focused on elucidating the precise molecular mechanisms by which compound A exerts its biological effects. Additionally, there are efforts to improve its pharmacokinetic properties through structural modifications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and molecular differences between the target compound and analogous molecules identified in the evidence:
Key Observations:
Electronic and Steric Effects :
- The target compound’s isopropyl groups are electron-donating, contrasting with bromine in and halogens in , which are electron-withdrawing. This difference may influence solubility, reactivity, and intermolecular interactions .
- The sulfonyl group in the target and introduces polarity, whereas its absence in and reduces overall molecular polarity .
Synthetic Considerations :
- Compounds like and involve halogenated or amide-forming steps, whereas the target’s synthesis likely requires coupling of isopropylphenyl precursors, which may pose steric challenges .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
